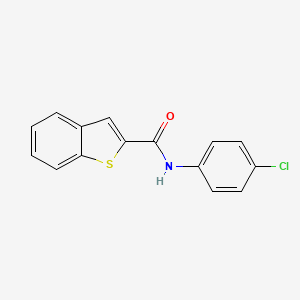
N-(4-chlorophenyl)-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-1-benzothiophene-2-carboxamide is a chemical compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a benzothiophene ring system, which is fused with a carboxamide group and a 4-chlorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-1-benzothiophene-2-carboxamide typically involves the following steps:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving appropriate starting materials such as 2-bromo-1-phenylthiophene and suitable reagents.
Introduction of Carboxamide Group: The carboxamide group can be introduced by reacting the benzothiophene core with a carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base like triethylamine.
Substitution with 4-Chlorophenyl Group: The final step involves the substitution of the benzothiophene core with a 4-chlorophenyl group using a suitable coupling reagent, such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiophene ring or the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are commonly employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It can be used in the development of advanced materials with specific properties, such as semiconductors or organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-1-benzothiophene-2-carboxamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The interaction with these targets can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit the activity of specific enzymes involved in disease processes or bind to receptors to modulate cellular signaling pathways.
Comparison with Similar Compounds
N-(4-chlorophenyl)-1-benzothiophene-2-carboxamide can be compared with other benzothiophene derivatives and related compounds:
Similar Compounds: Examples include 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide and N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides
Uniqueness: The presence of the 4-chlorophenyl group and the specific substitution pattern on the benzothiophene ring confer unique chemical and biological properties to this compound. These properties may include enhanced biological activity, improved stability, or specific interactions with molecular targets.
Properties
Molecular Formula |
C15H10ClNOS |
|---|---|
Molecular Weight |
287.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C15H10ClNOS/c16-11-5-7-12(8-6-11)17-15(18)14-9-10-3-1-2-4-13(10)19-14/h1-9H,(H,17,18) |
InChI Key |
NXHDFZJTTJXCHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















